5-benzylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
Overview
Description
The compound “2-(benzylthio)-6-isopropyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine” belongs to the class of thienopyrimidines . Thienopyrimidines are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites .
Synthesis Analysis
Thienopyrimidines are commonly synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The synthesis can also be achieved by heating 3-amino-thiophene-2-carboxamides .Molecular Structure Analysis
The molecular structure of thienopyrimidines involves a pyrimidine ring fused with a thiophene ring . The specific structure of “2-(benzylthio)-6-isopropyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine” is not available in the search results.Scientific Research Applications
Antimicrobial Applications
Compounds similar to the queried chemical have been studied for their potential as antimicrobial agents. For instance, a study by El‐Wahab et al. (2015) focused on the antimicrobial activity of heterocyclic compounds incorporated into polyurethane varnish and printing ink paste, exhibiting significant effectiveness against various microbial strains (El‐Wahab et al., 2015).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics, evaluating their potential against insects and microorganisms. These compounds showed promising insecticidal and antimicrobial activities (Deohate & Palaspagar, 2020).
Antiviral and Antitumor Activity
Cottam et al. (1984) synthesized various pyrazolo[3,4-d]pyrimidine derivatives, testing their efficacy against viruses, tumor cells, and parasites. Some of these compounds exhibited significant antiviral and antitumor activities (Cottam et al., 1984).
Anticancer Agent Analogues
Loidreau et al. (2020) developed novel thieno[3,2-d]pyrimidin-4-amines as bioisosteric analogues of MPC-6827, an anticancer agent. These compounds were tested on human colorectal cancer cell lines, showing inhibitory effects similar to MPC-6827 (Loidreau et al., 2020).
Anticonvulsant Properties
Paronikyan et al. (2002) reported that pyrano(thiopyrano)[3,4-c]pyridine and related heterocycles possess anticonvulsant properties. Their study developed methods for synthesizing new heterocyclic systems based on isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine (Paronikyan et al., 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-benzylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c1-11(2)14-8-13-15(9-23-14)25-18-16(13)17(20)21-19(22-18)24-10-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVPSJMZMJHMCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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